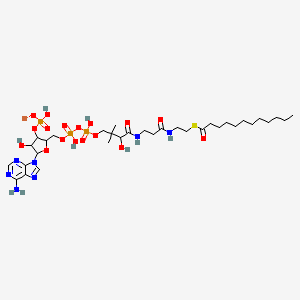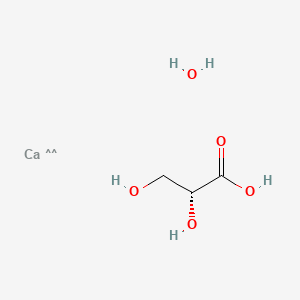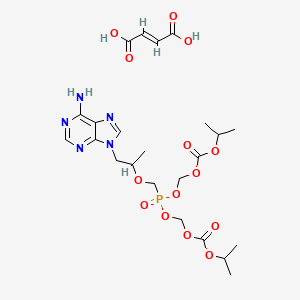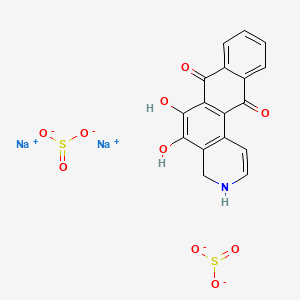
Lauroyl coenzyme A C12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lauroyl coenzyme A can be synthesized through the reaction of lauric acid with coenzyme A in the presence of ATP and magnesium ions. The reaction typically involves the activation of lauric acid to lauroyl-adenylate, followed by the transfer of the lauroyl group to coenzyme A .
Industrial Production Methods
Industrial production of lauroyl coenzyme A often involves enzymatic synthesis using lauric acid and coenzyme A as substrates. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure the stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Lauroyl coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce lauroyl-carnitine, which is involved in fatty acid transport.
Reduction: It can be reduced to form lauric acid.
Substitution: It can participate in acyl transfer reactions, where the lauroyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, magnesium ions, and specific enzymes such as acyltransferases. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products Formed
The major products formed from these reactions include lauroyl-carnitine, lauric acid, and various acylated molecules, depending on the specific reaction and conditions .
Wissenschaftliche Forschungsanwendungen
Lauroyl coenzyme A has a wide range of scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry to study lipid metabolism and fatty acid transport.
Biology: It serves as a substrate in enzymatic assays to test the functionality of proteins involved in lipid metabolism.
Medicine: It is studied for its role in metabolic disorders and potential therapeutic applications.
Industry: It is used in the production of bio-based chemicals and materials.
Wirkmechanismus
Lauroyl coenzyme A functions as an acyl group carrier, facilitating the transfer of the lauroyl group to various molecules. This process is essential for lipid biosynthesis and fatty acid transport. The molecular targets involved include enzymes such as acyltransferases and proteins like FAM34A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myristoyl coenzyme A: A C-14 saturated fatty acyl-coenzyme A.
Palmitoyl coenzyme A: A C-16 saturated fatty acyl-coenzyme A.
Stearoyl coenzyme A: A C-18 saturated fatty acyl-coenzyme A.
Uniqueness
Lauroyl coenzyme A is unique due to its specific chain length (C-12), which influences its role in lipid metabolism and fatty acid transport. Its shorter chain length compared to similar compounds like palmitoyl coenzyme A and stearoyl coenzyme A allows it to participate in different metabolic pathways and reactions .
Eigenschaften
Molekularformel |
C33H57LiN7O17P3S |
|---|---|
Molekulargewicht |
955.8 g/mol |
IUPAC-Name |
lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1 |
InChI-Schlüssel |
FWNUZMNRIPYTPZ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)



![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)



![acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324703.png)



